molecular formula C17H16ClN7S B4859619 N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE

N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE

Cat. No.: B4859619
M. Wt: 385.9 g/mol
InChI Key: FNRZPQKKSAUTFK-UHFFFAOYSA-N
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Description

N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE is a complex organic compound that features a combination of pyrazole and thiadiazole rings

Preparation Methods

The synthesis of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrazole and thiadiazole rings, followed by their coupling through appropriate intermediates. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE include other pyrazole and thiadiazole derivatives. These compounds share structural similarities but may differ in their substituents and overall properties. The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct biological activities and applications .

Properties

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-(1,5-dimethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN7S/c1-11-9-14(22-24(11)2)16-20-21-17(26-16)19-15-7-8-25(23-15)10-12-5-3-4-6-13(12)18/h3-9H,10H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRZPQKKSAUTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE
Reactant of Route 2
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE
Reactant of Route 3
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE
Reactant of Route 4
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE
Reactant of Route 5
Reactant of Route 5
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE
Reactant of Route 6
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE

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